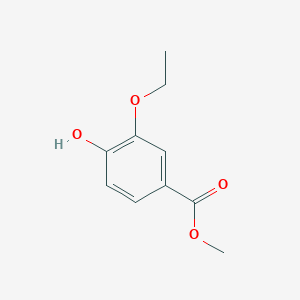

methyl 3-ethoxy-4-hydroxybenzoate

Description

Methyl 3-ethoxy-4-hydroxybenzoate is a benzoic acid derivative with a methoxy ester group at position 1, an ethoxy substituent at position 3, and a hydroxyl group at position 2.

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 3-ethoxy-4-hydroxybenzoate |

InChI |

InChI=1S/C10H12O4/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6,11H,3H2,1-2H3 |

InChI Key |

FSYOMFADSJUQJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-ethoxy-4-hydroxybenzoate typically involves the esterification of 3-Ethoxy-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: methyl 3-ethoxy-4-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: methyl 3-ethoxy-4-hydroxybenzoate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a reference standard in the analysis of phenolic compounds. It is also investigated for its potential biological activities, including antioxidant and antimicrobial properties .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs with anti-inflammatory and anticancer properties .

Industry: In the industrial sector, methyl 3-ethoxy-4-hydroxybenzoate is used in the production of fragrances, flavors, and other fine chemicals .

Mechanism of Action

The mechanism of action of methyl 3-ethoxy-4-hydroxybenzoate involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate

- Substituents : Cyclopropylmethoxy at position 4, hydroxyl at position 3.

- Key Differences : The hydroxyl and alkoxy groups are swapped compared to the target compound. This positional isomerism significantly alters polarity and hydrogen-bonding capacity.

Methyl 3-Formamido-4-Hydroxybenzoate

Methyl 3-Hydroxy-4-(3-Methylbut-2-enyloxy)Benzoate

- Substituents : Prenyl (3-methylbut-2-enyl) group at position 4, hydroxyl at position 3.

- Key Differences : The bulky prenyl group enhances lipophilicity, favoring membrane permeability.

Methyl 3-Hydroxy-4-Methylbenzoate

- Substituents : Methyl at position 4, hydroxyl at position 3.

- Key Differences : Simplification to a methyl group reduces steric and electronic effects compared to ethoxy.

- Safety Data : Requires precautions for inhalation exposure, highlighting differences in volatility and toxicity compared to ethoxy derivatives .

Methyl 3-Allyl-4-Hydroxybenzoate

- Substituents : Allyl (-CH₂CH=CH₂) at position 3, hydroxyl at position 4.

- Key Differences : The allyl group introduces unsaturation, enabling conjugation and radical reactivity.

- Physicochemical Properties : Molar mass (192.21 g/mol) and lipophilicity differ from ethoxy analogs, influencing applications in polymer chemistry .

Data Table: Structural and Functional Comparisons

*Estimated based on analogous compounds.

Research Findings and Implications

- Positional Isomerism : Swapping substituent positions (e.g., hydroxyl and alkoxy groups) alters hydrogen-bonding networks and solubility, as seen in .

- Functional Group Effects : Formamido and allyl groups introduce distinct reactivities (amide resonance vs. radical stabilization), influencing pharmaceutical and material science applications .

- Safety and Handling : Methyl 3-hydroxy-4-methylbenzoate requires specific inhalation precautions, whereas ethoxy derivatives may exhibit lower volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.